2,4-Bis(difluoromethoxy)benzaldehyde
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Overview
Description
2,4-Bis(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C9H6F4O3 and a molecular weight of 238.14 g/mol . This compound is characterized by the presence of two difluoromethoxy groups attached to a benzaldehyde core. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(difluoromethoxy)benzaldehyde typically involves the reaction of 2,4-dihydroxybenzaldehyde with difluoromethyl ether in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether. The general reaction scheme is as follows:
2,4-Dihydroxybenzaldehyde+Difluoromethyl ether→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(difluoromethoxy)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2,4-Bis(difluoromethoxy)benzoic acid.
Reduction: 2,4-Bis(difluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Bis(difluoromethoxy)benzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biochemistry: In the study of enzyme interactions and inhibition.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Bis(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes. The difluoromethoxy groups can enhance the compound’s binding affinity to the active site of enzymes, leading to inhibition or modulation of enzyme activity. The aldehyde group can also form covalent bonds with nucleophilic residues in the enzyme’s active site, further contributing to its inhibitory effects.
Comparison with Similar Compounds
- 4-(Difluoromethoxy)benzaldehyde
- 2,4-Difluorobenzaldehyde
- 3,5-Bis(trifluoromethyl)benzaldehyde
Comparison: 2,4-Bis(difluoromethoxy)benzaldehyde is unique due to the presence of two difluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. For example, 4-(Difluoromethoxy)benzaldehyde has only one difluoromethoxy group, which may result in different binding affinities and reactivity profiles.
Properties
IUPAC Name |
2,4-bis(difluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-8(11)15-6-2-1-5(4-14)7(3-6)16-9(12)13/h1-4,8-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACUIYCDKQBXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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